(R)-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes benzyloxy, dicyclohexylphosphanyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Grignard reagents, which are organomagnesium compounds known for their strong nucleophilic properties . The reaction conditions often require anhydrous environments and inert atmospheres to prevent the degradation of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and yield of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers and facilitating catalytic reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(3-(Benzyloxy)-2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(3-(Benzyloxy)-2-(diisopropylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its dicyclohexylphosphanyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes and enhances its potential as a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C37H50NO2PS |
---|---|
Molecular Weight |
603.8 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H50NO2PS/c1-37(2,3)42(39)38(4)35(30-20-11-6-12-21-30)33-26-17-27-34(40-28-29-18-9-5-10-19-29)36(33)41(31-22-13-7-14-23-31)32-24-15-8-16-25-32/h5-6,9-12,17-21,26-27,31-32,35H,7-8,13-16,22-25,28H2,1-4H3/t35-,42?/m0/s1 |
InChI Key |
YNOQEGACEUAPOD-DYHPFTOGSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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